molecular formula C13H11NO6 B455822 Methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate CAS No. 375356-39-1

Methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate

Cat. No.: B455822
CAS No.: 375356-39-1
M. Wt: 277.23g/mol
InChI Key: KZQJMFFARWGURV-UHFFFAOYSA-N
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Description

Methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate is a synthetic furan-based compound featuring a 2-nitrophenoxy methyl substituent at the 5-position of the furan ring. The 2-nitro group introduces steric and electronic effects, influencing intermolecular interactions (e.g., π-π stacking) and biological activity.

Properties

IUPAC Name

methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO6/c1-18-13(15)12-7-6-9(20-12)8-19-11-5-3-2-4-10(11)14(16)17/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQJMFFARWGURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)COC2=CC=CC=C2[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate typically involves the reaction of 5-hydroxymethylfurfural with 2-nitrophenol in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. The presence of the nitro group is known to enhance its biological activity, making it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their potential use as therapeutic agents. The ability to modify its structure allows for the design of molecules with specific biological targets .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of Methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The furan ring and ester group also play a role in its reactivity and biological activity .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, molecular properties, and biological activities:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity Synthesis Method Key Structural Features References
Methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate 2-nitrophenoxymethyl 293.24 (calculated) Not reported (hypothesized anti-TB) Likely Meerwein/Suzuki Ortho-nitro group, planar conformation Target compound
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 2-fluoro-4-nitrophenyl 295.22 Antimycobacterial (MbtI inhibition) Meerwein arylation Fluorine (para), nitro (meta), planar structure
Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)-3-(hydroxymethyl)furan-2-carboxylate Hydroxy, methoxy, hydroxymethyl 315.08 ([M+Na]⁺) Cytotoxic (K-562, BEL-7420), antimicrobial Natural isolation Oxygen-rich substituents, branched groups
Methyl 5-(tetrahydro-2H-pyran-4-yl)furan-2-carboxylate Tetrahydro-2H-pyran-4-yl 224.25 Pharmacophore potential (bioavailability) Pd-catalyzed alkylation Bulky alkyl group, enhanced lipophilicity
5-[(4-Nitrophenoxy)methyl]furan-2-carboxylic acid 4-nitrophenoxymethyl, carboxylic acid 264.24 Not reported Ester hydrolysis Free carboxylic acid, para-nitro group
Methyl 5-(3-nitrophenyl)furan-2-carboxylate 3-nitrophenyl 237.18 Not reported Literature-based synthesis Meta-nitro group

Key Comparative Insights

Substituent Effects on Activity
  • Nitro Group Position : The ortho-nitro group in the target compound may induce steric hindrance compared to the para-nitro analog (). Para-substitution often enhances electronic effects (e.g., resonance stabilization), while ortho-substitution can hinder rotational freedom and influence binding pocket interactions .
  • Fluorine vs. Nitro : Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate () shows potent antimycobacterial activity due to fluorine’s electronegativity enhancing solubility and nitro’s role in MbtI inhibition. The absence of fluorine in the target compound may reduce solubility but retain nitro-mediated activity .
Structural and Crystallographic Features
  • Analogs like Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate exhibit planar conformations stabilized by π-π stacking and weak CH···F interactions (2.87 Å distance) . The target compound’s ortho-nitro group may disrupt stacking due to steric effects, altering crystal packing.
  • Hydrogen Bonding : Compounds with hydroxyl or carboxylic acid groups (e.g., ) exhibit enhanced hydrogen-bonding capacity, impacting solubility and target binding .

Biological Activity

Methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and potential applications based on recent findings.

Chemical Structure and Properties

The compound has the molecular formula C13H13N3O5C_{13}H_{13}N_{3}O_{5} and a molecular weight of approximately 291.26 g/mol. Its structure includes a furan ring, a nitrophenoxy group, and an ester functional group, which are crucial for its biological interactions.

Property Value
Molecular FormulaC13H13N3O5C_{13}H_{13}N_{3}O_{5}
Molecular Weight291.26 g/mol
Functional GroupsFuran, Nitro, Ester

The biological activity of this compound is primarily attributed to its ability to form reactive intermediates through the reduction of the nitro group. These intermediates can interact with various cellular components, leading to:

  • Antimicrobial Effects : The compound exhibits activity against certain bacterial strains by inhibiting key enzymes involved in bacterial metabolism.
  • Anticancer Properties : Its structural components may interfere with cancer cell proliferation by targeting specific pathways.

Antimicrobial Activity

Recent studies have demonstrated that this compound shows significant antimicrobial properties. For instance, it has been tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent activity.

Pathogen MIC (µg/mL) Control (Ciprofloxacin)
Staphylococcus aureus6.252
Escherichia coli12.52

Anticancer Activity

In vitro studies have indicated that the compound may inhibit the growth of specific cancer cell lines. The mechanism is thought to involve apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against drug-resistant strains of bacteria. The results showed that the compound significantly reduced bacterial viability compared to untreated controls.
  • Cancer Cell Inhibition : In another study focusing on breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell proliferation and increased markers of apoptosis.

Research Findings

The compound's unique structure allows for modifications that can enhance its biological activity. For example, derivatives with additional substituents on the phenoxy group have shown improved potency against both bacterial and cancer cell lines.

Key Research Insights

  • The presence of the nitro group enhances reactivity and biological interactions.
  • Structural modifications can lead to derivatives with tailored activities for specific therapeutic targets.

Q & A

Q. What synthetic strategies are commonly employed for Methyl 5-[(2-nitrophenoxy)methyl]furan-2-carboxylate?

The synthesis typically involves a multi-step process:

  • Step 1 : Esterification of furan-2-carboxylic acid to form the methyl ester.
  • Step 2 : Introduction of the 2-nitrophenoxy group via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction or SN2 displacement) under basic conditions (e.g., K₂CO₃/NaH) .
  • Step 3 : Purification via recrystallization or column chromatography. Key solvents include dichloromethane (DCM) or ethanol, with reaction progress monitored by TLC .

Q. How is the compound characterized to confirm its structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm aromatic/ester functionalities. For example, the methyl ester group typically resonates at δ ~3.8 ppm (¹H) and ~52 ppm (¹³C) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for research-grade material) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₁₄H₁₁NO₇) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency for nitrophenoxy group introduction .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of nitroaromatic intermediates .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during esterification .
  • Flow Reactors : Continuous flow systems can scale up synthesis while maintaining high yields (>80%) .

Q. What strategies address contradictions in spectral data or biological activity reports?

  • 2D NMR (e.g., COSY, HSQC) : Resolves overlapping signals in complex spectra .
  • Comparative Analysis : Benchmark against analogs like Methyl 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylate to identify substituent-specific spectral patterns .
  • Dose-Response Studies : Re-evaluate bioactivity using standardized assays (e.g., IC₅₀ measurements) to resolve discrepancies in potency .

Q. How can computational methods predict the compound’s reactivity or biological targets?

  • Density Functional Theory (DFT) : Models electronic effects of the nitro group on reaction pathways (e.g., electrophilic substitution) .
  • Molecular Docking : Simulates interactions with enzymes (e.g., cyclooxygenase-2) to hypothesize anti-inflammatory mechanisms .
  • QSAR Models : Correlates structural features (e.g., nitro group position) with observed bioactivity .

Key Methodological Recommendations

  • Synthetic Reproducibility : Document solvent purity, catalyst loading, and reaction time meticulously to ensure reproducibility .
  • Analytical Rigor : Use tandem MS (LC-MS/MS) for trace impurity detection in biological assays .
  • Data Validation : Cross-reference spectral data with databases like PubChem or CAS Common Chemistry to resolve ambiguities .

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